molecular formula C7H8Cl2N2OS B13302206 (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide

Cat. No.: B13302206
M. Wt: 239.12 g/mol
InChI Key: QDMHMZLDVWFXDY-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with two chlorine atoms and an amino group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized through chlorination of thiophene.

    Amination: The 2,5-dichlorothiophene undergoes amination to introduce an amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Amidation: The resulting 3-amino-2,5-dichlorothiophene is then reacted with acryloyl chloride or a similar reagent to form the propanamide chain, yielding this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can occur at the carbonyl group of the amide, potentially yielding the corresponding amine.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as alkoxides or thiolates, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium alkoxides or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

Industry:

    Materials Science: The compound and its derivatives can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

Uniqueness:

    Functional Group Diversity: The presence of both an amino group and an amide group in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide provides unique reactivity and potential for diverse chemical modifications.

    Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H8Cl2N2OS

Molecular Weight

239.12 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide

InChI

InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1

InChI Key

QDMHMZLDVWFXDY-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1[C@H](CC(=O)N)N)Cl)Cl

Canonical SMILES

C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl

Origin of Product

United States

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